molecular formula C13H15ClN2O B13662266 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile

4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile

Cat. No.: B13662266
M. Wt: 250.72 g/mol
InChI Key: IYVUHDZRMWKMBO-UHFFFAOYSA-N
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Description

4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is an organic compound that features a unique combination of functional groups, including an aminocyclohexyl group, a chlorobenzonitrile moiety, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of trans-4-aminocyclohexanol and 2-chlorobenzonitrile.

    Ether Formation: The trans-4-aminocyclohexanol is reacted with 2-chlorobenzonitrile under basic conditions to form the ether linkage. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The aminocyclohexyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The aminocyclohexyl group can interact with biological receptors or enzymes, potentially modulating their activity. The nitrile group may also play a role in binding interactions, contributing to the compound’s overall biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    trans-4-Aminocyclohexanol: Shares the aminocyclohexyl group but lacks the chlorobenzonitrile moiety.

    2-Chlorobenzonitrile: Contains the chlorobenzonitrile group but lacks the aminocyclohexyl group.

    4-[(trans-4-Aminocyclohexyl)oxy]nicotinonitrile: Similar structure with a nicotinonitrile group instead of chlorobenzonitrile.

Uniqueness

4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

IUPAC Name

4-(4-aminocyclohexyl)oxy-2-chlorobenzonitrile

InChI

InChI=1S/C13H15ClN2O/c14-13-7-12(4-1-9(13)8-15)17-11-5-2-10(16)3-6-11/h1,4,7,10-11H,2-3,5-6,16H2

InChI Key

IYVUHDZRMWKMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

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